

Spectroscopic Profile of Tetrapropylene Glycol: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Tetrapropylene glycol*

Cat. No.: *B038144*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **tetrapropylene glycol**, a polyether compound with applications in various industrial and pharmaceutical fields. Due to its polymeric nature, **tetrapropylene glycol** is typically a mixture of isomers. The data presented here corresponds to the general structure of **tetrapropylene glycol**. This document summarizes available infrared (IR) and mass spectrometry (MS) data, and provides predicted Nuclear Magnetic Resonance (NMR) data based on structurally related compounds. Detailed experimental protocols and visual workflows are included to assist researchers in their analytical endeavors.

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for **tetrapropylene glycol** in structured tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Experimental ^1H and ^{13}C NMR data for **tetrapropylene glycol** are not readily available in the public domain. The following tables provide predicted chemical shifts based on the analysis of shorter propylene glycol oligomers (dipropylene and tripropylene glycol) and polypropylene glycol. These predictions serve as a guide for the expected spectral regions.

Table 1: Predicted ^1H NMR Spectroscopic Data for **Tetrapropylene Glycol**

Chemical Shift (ppm)	Multiplicity	Assignment
~1.1 - 1.2	Doublet	Methyl protons ($-\text{CH}_3$)
~3.3 - 3.7	Multiplet	Methylene and methine protons ($-\text{CH}_2-$ and $-\text{CH}-$)
~3.8 - 4.0	Multiplet	Terminal methine protons ($-\text{CH}-\text{OH}$)
Variable	Broad Singlet	Hydroxyl protons ($-\text{OH}$)

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **Tetrapropylene Glycol**

Chemical Shift (ppm)	Assignment
~18 - 20	Methyl carbons ($-\text{CH}_3$)
~65 - 70	Terminal methylene carbons ($-\text{CH}_2-\text{OH}$)
~72 - 76	Internal methine and methylene carbons

Infrared (IR) Spectroscopy

The infrared spectrum of **tetrapropylene glycol** is characterized by strong absorptions corresponding to its hydroxyl and ether functionalities.^[1]

Table 3: IR Spectroscopic Data for **Tetrapropylene Glycol**

Wavenumber (cm^{-1})	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (hydroxyl)
~2970, 2930, 2870	Strong	C-H stretch (alkane)
~1460, 1375	Medium	C-H bend (alkane)
~1100	Strong	C-O stretch (ether and alcohol)

Mass Spectrometry (MS)

Mass spectrometry data for **tetrapropylene glycol** is available, providing information about its molecular weight and fragmentation patterns.

Table 4: Mass Spectrometry Data for **Tetrapropylene Glycol**

m/z	Ion Type	Notes
251.1853	$[M+H]^+$	Protonated molecule.[2]
273.1672	$[M+Na]^+$	Sodiated adduct, commonly observed for polyethers.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: A small amount of **tetrapropylene glycol** is dissolved in a deuterated solvent, typically chloroform-d ($CDCl_3$) or deuterium oxide (D_2O). A common concentration is 5-10 mg of the sample in 0.5-0.7 mL of solvent. The solution is then transferred to an NMR tube.

Instrumentation and Data Acquisition: 1H and ^{13}C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

- 1H NMR: A standard single-pulse experiment is typically used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that covers the expected chemical shift range (e.g., 0-10 ppm).
- ^{13}C NMR: A proton-decoupled experiment is commonly employed to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples like **tetrapropylene glycol**, the neat liquid is often used. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[3][4][5]

Instrumentation and Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded and then automatically subtracted from the sample spectrum. The data is typically collected over a range of 4000 to 400 cm^{-1} . [5]

Mass Spectrometry

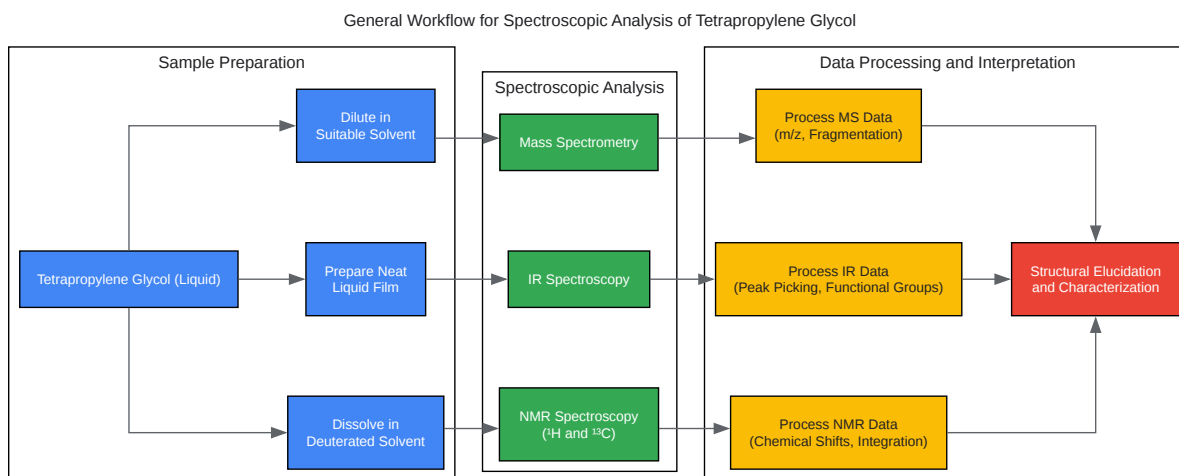
Sample Preparation: The sample is typically diluted in a suitable solvent (e.g., methanol or acetonitrile) to a low concentration (e.g., 1-10 $\mu\text{g/mL}$). For electrospray ionization (ESI), the addition of a small amount of an acid (e.g., formic acid) or a salt (e.g., sodium acetate) can enhance the signal of protonated or sodiated molecules, respectively.[6]

Instrumentation and Data Acquisition: Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[7][8] For direct infusion analysis, the prepared sample solution is introduced into the ion source.

- Ionization: Electrospray ionization (ESI) is a common technique for polyols.
- Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.
- Data Acquisition: Data can be acquired in full scan mode to obtain a survey of all ions or in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode for targeted analysis.

Visualizations

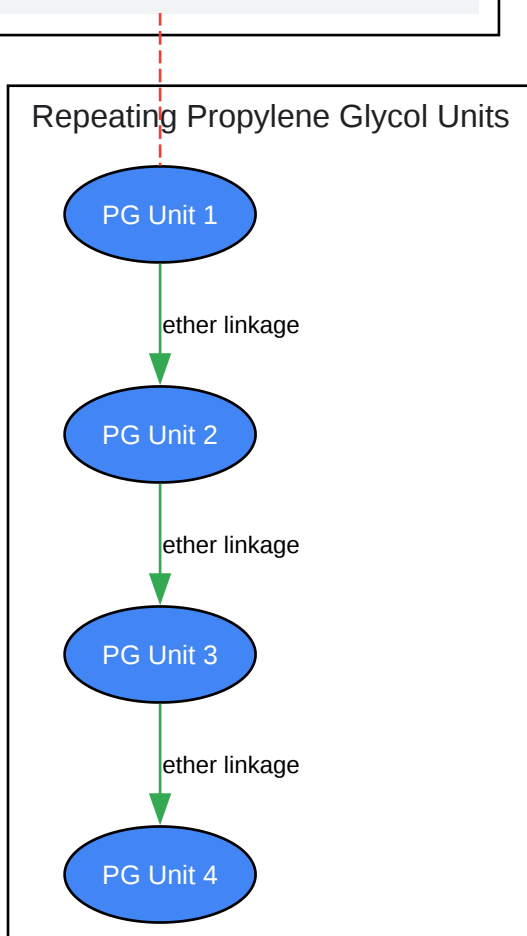
The following diagrams illustrate the structure of **tetrapropylene glycol** and a general workflow for its spectroscopic analysis.



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Caption: General workflow for the spectroscopic analysis of **tetrapropylene glycol**.

Structure of Tetrapropylene Glycol



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